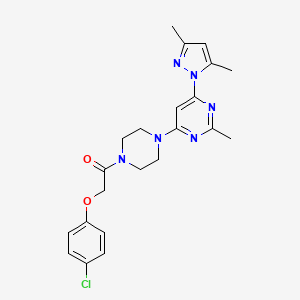
2-(4-chlorophenoxy)-1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone is a complex organic compound that has found utility in various scientific domains, including pharmaceuticals and chemical research. It boasts an intriguing structure that combines a range of functional groups, making it a subject of interest for synthetic chemists and pharmacologists alike.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. A possible route might start with the preparation of 4-chlorophenol, which is then reacted with chloroacetic acid to form 4-chlorophenoxyacetic acid. Concurrently, the piperazine derivative can be synthesized from 3,5-dimethyl-1H-pyrazole and 2-methylpyrimidin-4-amine. These intermediates are then coupled under controlled conditions, often involving catalysts and reagents such as triethylamine or N,N'-dicyclohexylcarbodiimide (DCC) for activation.
Industrial Production Methods
Industrial production of this compound might leverage flow chemistry techniques to streamline and scale up the synthesis. Continuous flow reactors can enhance reaction efficiency and safety, especially when handling reactive intermediates or hazardous reagents. Optimization of parameters such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity in an industrial setting.
化学反应分析
Types of Reactions
The compound undergoes various organic reactions, including:
Oxidation: : Introduction of functional groups like hydroxyl or carbonyl groups.
Reduction: : Conversion of ketone groups to alcohols using reducing agents such as lithium aluminium hydride (LiAlH4).
Substitution: : Electrophilic aromatic substitution where the chlorine atom on the phenyl ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Reactions involving this compound typically use reagents such as:
Oxidizing Agents: : Potassium permanganate (KMnO4), Jones reagent.
Reducing Agents: : Sodium borohydride (NaBH4), LiAlH4.
Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products depend on the type of reaction. For example:
Oxidation: : Yields 2-(4-chlorophenoxy)-1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone with additional functional groups.
Reduction: : Produces alcohol derivatives of the original compound.
科学研究应用
Chemistry
In synthetic organic chemistry, it serves as a building block for more complex molecules. Its multiple functional groups allow for versatile modifications and derivatizations.
Biology
In biological research, it can act as a ligand in binding studies, helping to elucidate interactions with proteins or DNA.
Medicine
In medicinal chemistry, this compound could be investigated as a potential drug candidate due to its structural complexity and functionality. Its analogs might exhibit activity against certain diseases or conditions.
Industry
In the chemical industry, it can be used as an intermediate in the production of agrochemicals, pharmaceuticals, or specialty chemicals.
作用机制
The compound's mechanism of action likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions are mediated by its various functional groups, which can form hydrogen bonds, van der Waals forces, or ionic interactions with target molecules. Detailed studies could reveal its effects on biological pathways, potentially modulating processes like signal transduction or metabolic regulation.
相似化合物的比较
Similar Compounds
Similar compounds include other phenoxyacetic acid derivatives and piperazine-containing molecules. Examples include 2-(4-fluorophenoxy)acetic acid and 1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone.
Uniqueness
What sets 2-(4-chlorophenoxy)-1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone apart is its combination of a chlorophenoxy group with a highly substituted piperazine ring. This structural arrangement confers unique physicochemical properties, potentially leading to distinct biological activities compared to other related compounds.
This detailed exploration of this compound provides a comprehensive understanding of its synthesis, reactions, applications, and distinctive attributes. Intriguing enough?
属性
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN6O2/c1-15-12-16(2)29(26-15)21-13-20(24-17(3)25-21)27-8-10-28(11-9-27)22(30)14-31-19-6-4-18(23)5-7-19/h4-7,12-13H,8-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROQBAJOCBJLMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)COC4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2E)-3-(2H-chromen-3-yl)-N-[2-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2832374.png)
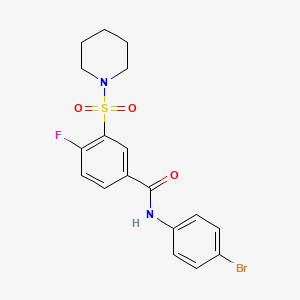
![(Z)-N-(4-tert-butyl-1,3-thiazol-2-yl)-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2832376.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2832377.png)

![N-[1-(adamantan-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2832383.png)
![7-fluoro-3-((pyridin-3-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2832386.png)
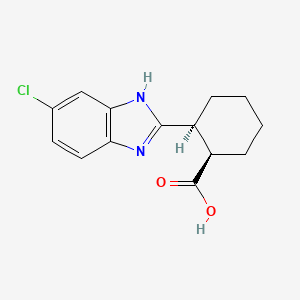
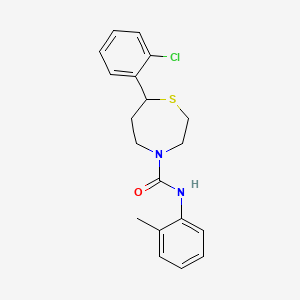
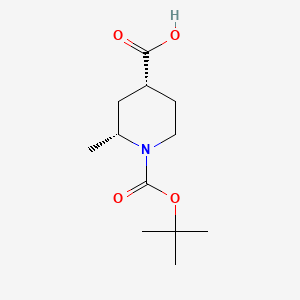
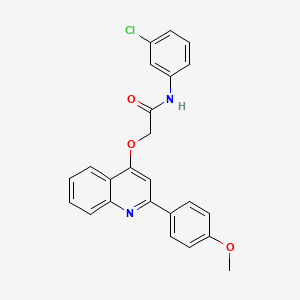
![N-(2-chlorophenyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2832393.png)
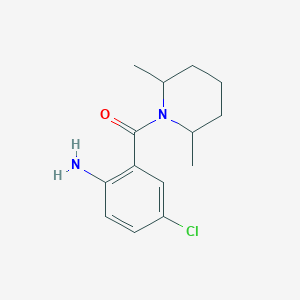
![1-(4-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE](/img/structure/B2832396.png)
